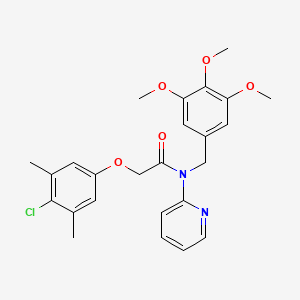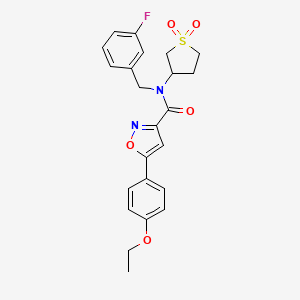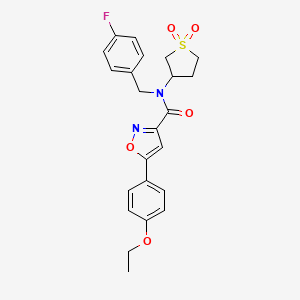
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of oxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfone Group: The tetrahydrothiophene moiety can be oxidized to introduce the sulfone group.
Substitution Reactions: The ethoxyphenyl and fluorobenzyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfone to a sulfide.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Assays: It may be tested in various biological assays to evaluate its activity against different biological targets.
Medicine
Therapeutic Potential: The compound may be investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Material Science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide” would depend on its interaction with specific molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide: A simpler analog without the sulfone and ethoxyphenyl groups.
5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide: Lacking the fluorobenzyl and sulfone groups.
Uniqueness
The unique combination of functional groups in “N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-1,2-oxazole-3-carboxamide” may confer specific biological activities and chemical properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C23H23FN2O5S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O5S/c1-2-30-20-9-5-17(6-10-20)22-13-21(25-31-22)23(27)26(19-11-12-32(28,29)15-19)14-16-3-7-18(24)8-4-16/h3-10,13,19H,2,11-12,14-15H2,1H3 |
InChI Key |
CBTYVQGWKAFUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


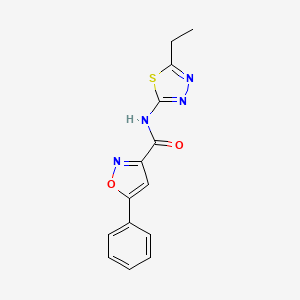
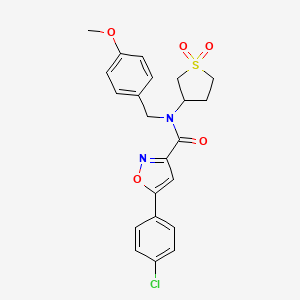
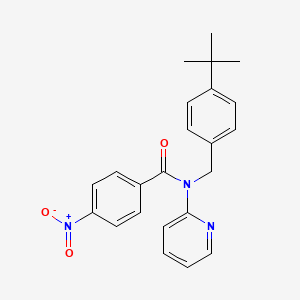
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11364595.png)
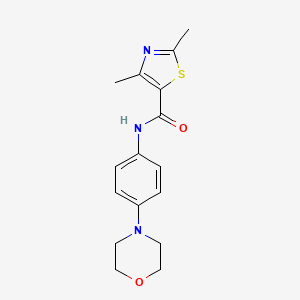
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B11364609.png)
![N-(4-{5-[(3-cyanopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11364621.png)
![methyl 2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11364631.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11364639.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11364651.png)
![5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11364659.png)
